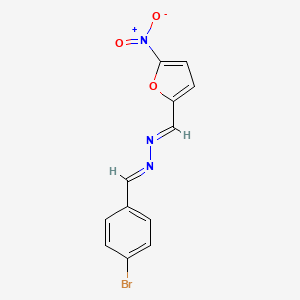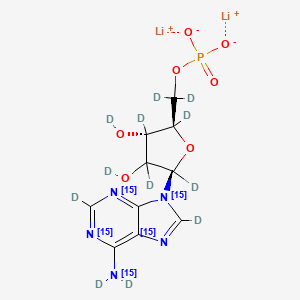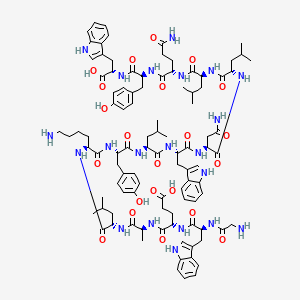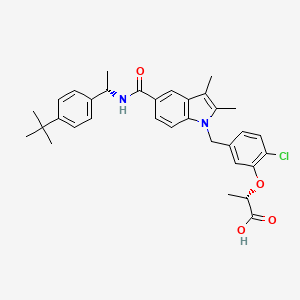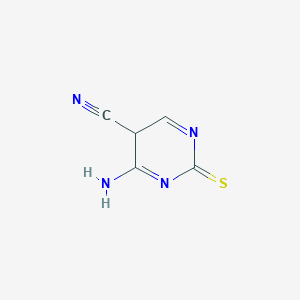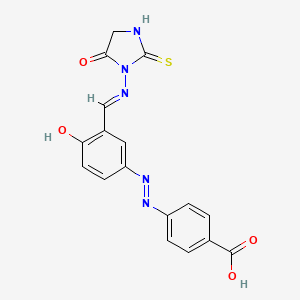
Alp-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the alkaline phosphatase family, which are enzymes that catalyze the hydrolysis of organic phosphate esters in an alkaline environment . These enzymes are found in various tissues and play crucial roles in numerous biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alp-IN-1 typically involves the use of specific reagents and conditions to ensure the correct formation of the compound. One common method involves the use of 4-nitrophenylphosphate as a substrate, which is hydrolyzed by alkaline phosphatase to produce 4-nitrophenoxide and phosphate . The reaction is carried out in an alkaline pH environment, often using a buffer system to maintain the optimal pH.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This often requires the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial production.
Chemical Reactions Analysis
Types of Reactions: Alp-IN-1 undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction it catalyzes is the hydrolysis of phosphate esters, which results in the formation of an alcohol or phenol and a phosphate ion .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include 4-nitrophenylphosphate, zinc, and magnesium ions, which act as cofactors to enhance the enzyme’s activity . The reactions are typically carried out in an alkaline pH environment, often using buffers to maintain the optimal pH range of 8-11 .
Major Products Formed: The major products formed from reactions involving this compound are alcohols or phenols and phosphate ions. These products result from the hydrolysis of organic phosphate esters catalyzed by the enzyme .
Scientific Research Applications
Alp-IN-1 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for the hydrolysis of phosphate esters, which is a crucial step in many biochemical processes . In biology, this compound is used to study enzyme kinetics and the role of alkaline phosphatases in various biological systems . In medicine, it is used as a biomarker for liver and bone diseases, as well as in the development of diagnostic assays . In industry, this compound is used in the production of biotechnological products and as a reagent in various analytical techniques .
Mechanism of Action
The mechanism of action of Alp-IN-1 involves the hydrolysis of organic phosphate esters. The enzyme binds to the substrate and catalyzes the removal of the phosphate group, resulting in the formation of an alcohol or phenol and a phosphate ion . This reaction is facilitated by the presence of zinc and magnesium ions, which act as cofactors and enhance the enzyme’s activity . The molecular targets of this compound include various phosphate esters, and the pathways involved in its action are primarily related to phosphate metabolism .
Comparison with Similar Compounds
Alp-IN-1 is unique among alkaline phosphatases due to its broad substrate specificity and high catalytic efficiency . Similar compounds include other members of the alkaline phosphatase family, such as tissue non-specific alkaline phosphatase and intestinal alkaline phosphatase . These enzymes share similar catalytic mechanisms but differ in their tissue distribution and physiological roles . This compound stands out due to its widespread presence in various tissues and its significant role in numerous biological processes .
Properties
Molecular Formula |
C17H13N5O4S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-[(E)-(5-oxo-2-sulfanylideneimidazolidin-1-yl)iminomethyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H13N5O4S/c23-14-6-5-13(21-20-12-3-1-10(2-4-12)16(25)26)7-11(14)8-19-22-15(24)9-18-17(22)27/h1-8,23H,9H2,(H,18,27)(H,25,26)/b19-8+,21-20? |
InChI Key |
QIIQALLYIKETKC-ZSMYITJMSA-N |
Isomeric SMILES |
C1C(=O)N(C(=S)N1)/N=C/C2=C(C=CC(=C2)N=NC3=CC=C(C=C3)C(=O)O)O |
Canonical SMILES |
C1C(=O)N(C(=S)N1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


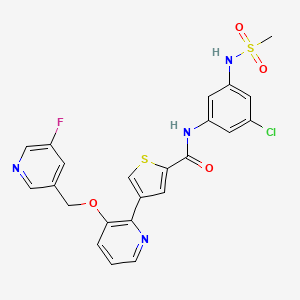
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
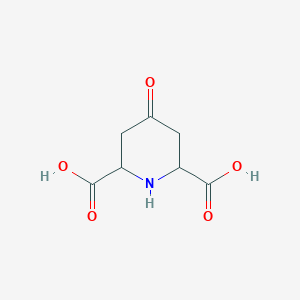
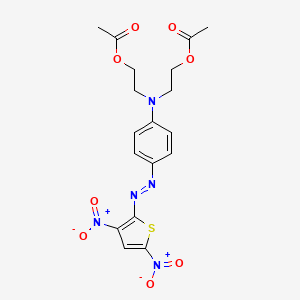
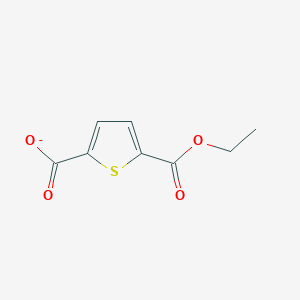
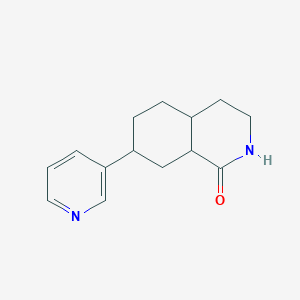
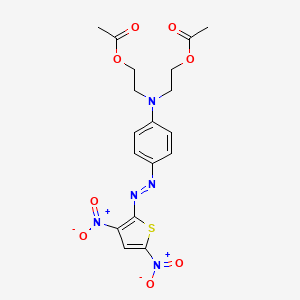
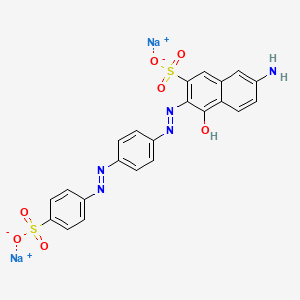
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
